

O-6-Methyl-2'-deoxyguanosine-D3 certificate of analysis

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Compound of Interest

Compound Name: O-6-Methyl-2'-deoxyguanosine-D3

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Technical Guide: O-6-Methyl-2'-deoxyguanosine-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to **O-6-Methyl-2'-deoxyguanosine-D3**, a deuterated internal standard crucial for the accurate quantification of O-6-Methyl-2'-deoxyguanosine, a significant DNA adduct implicated in mutagenesis and carcinogenesis.

Core Data Presentation

The following table summarizes the typical quantitative data found in a Certificate of Analysis for **O-6-Methyl-2'-deoxyguanosine-D3**. These values are representative and may vary slightly between different commercial suppliers.

Parameter	Specification	Reference(s)
Identity		
Chemical Name	O-6-(Methyl-d3)-2'-deoxyguanosine	[1]
Synonyms	2-Amino-6-(methoxy-d3)-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine	
Molecular Formula	C ₁₁ H ₁₂ D ₃ N ₅ O ₄	[2]
Molecular Weight	284.29 g/mol (reflecting deuterium)	
Purity & Composition		
Purity (HPLC)	≥95% - 99.94%	[2][3]
Isotopic Enrichment (d3)	≥99 atom % D	[2]
Isotopic Distribution	d0 ≤ 0.02%, d2 ≤ 0.02%, d3 ≥ 99.96%	[2]
Physical Properties		
Appearance	White to off-white solid	[2][3]
Melting Point	>300 °C (for the non-deuterated analog)	
Solubility	Soluble in DMSO (Slightly), Methanol (Slightly), and Aqueous Base (Slightly, Sonicated)	[3]
Storage		
Recommended Storage	-20°C, sealed, away from moisture	[2][3]

Experimental Protocols

The quantification of O-6-Methyl-2'-deoxyguanosine and its deuterated internal standard, **O-6-Methyl-2'-deoxyguanosine-D3**, is most commonly and accurately achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is highly sensitive and selective, making it ideal for detecting low levels of DNA adducts in biological matrices.^{[4][5]}

Sample Preparation: DNA Extraction and Hydrolysis

- **DNA Isolation:** DNA is extracted from the biological sample (e.g., cells, tissues) using standard commercially available kits, such as the QIAamp DNA Mini Kit.^[6]
- **Enzymatic Digestion:** The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides. This is a critical step to release the O-6-Methyl-2'-deoxyguanosine adducts from the DNA backbone.
- **Internal Standard Spiking:** A known amount of **O-6-Methyl-2'-deoxyguanosine-D3** is added to the hydrolyzed DNA sample.^{[4][7]} This internal standard is essential for accurate quantification as it co-elutes with the analyte of interest and helps to correct for any sample loss during preparation and analysis.

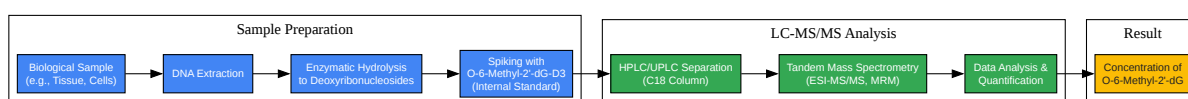
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- **Chromatographic Separation:** The hydrolyzed sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.^[6] A reverse-phase C18 column is typically used to separate the deoxyribonucleosides.^{[6][7]} A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.05% formic acid in water) and an organic component (e.g., acetonitrile) is employed to achieve optimal separation.^[6]
- **Mass Spectrometric Detection:** The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.^{[8][9]} The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.^[7] Specific precursor-to-product ion transitions are monitored for both O-6-Methyl-2'-deoxyguanosine and the **O-6-Methyl-2'-deoxyguanosine-D3** internal standard.^[6]

- Example Transitions:
 - O-6-Methylguanine: m/z 165.95 > 149[6]
 - (Note: Specific transitions for the deoxyguanosine adduct would be higher and should be optimized for the specific instrument.)
- Quantification: The concentration of O-6-Methyl-2'-deoxyguanosine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.

Mandatory Visualizations

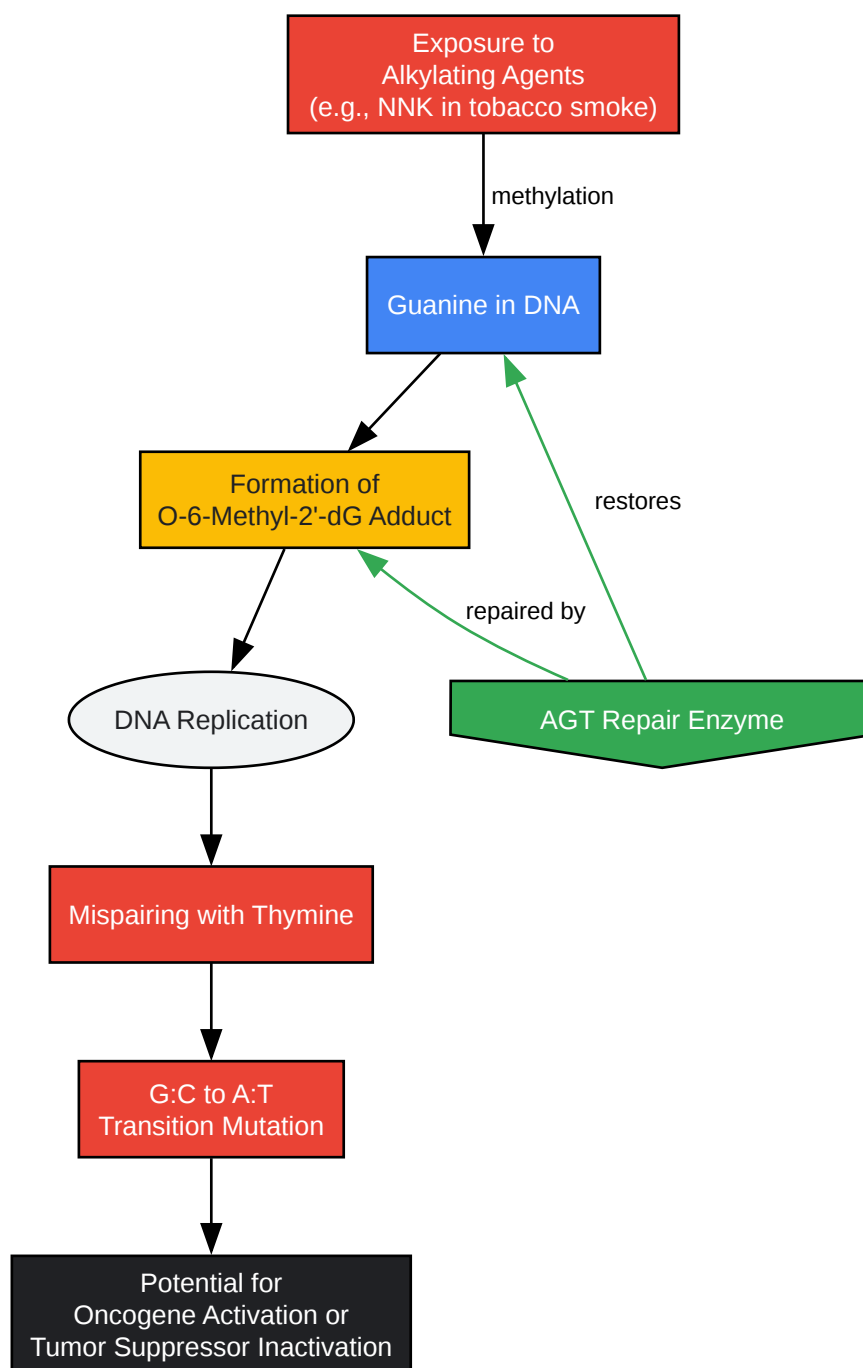
Analytical Workflow for O-6-Methyl-2'-deoxyguanosine Quantification



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Caption: Workflow for the quantification of O-6-Methyl-2'-deoxyguanosine using an internal standard.

Role of O-6-Methyl-2'-deoxyguanosine in Mutagenesis



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Caption: Signaling pathway of O-6-Methyl-2'-deoxyguanosine induced mutagenesis and DNA repair.[10]

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